molecular formula C16H11ClFN3OS2 B2633149 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394230-25-2

2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2633149
CAS No.: 394230-25-2
M. Wt: 379.85
InChI Key: PGODIGUVBRPDCC-UHFFFAOYSA-N
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Description

Early Developments

  • 1950s–1970s : Initial studies focused on thiadiazoles as antimicrobial agents. Sulfamethizole, a sulfonamide-thiadiazole hybrid, became a cornerstone in treating urinary tract infections.
  • 1980s–2000s : Research expanded to anticancer applications. Compounds like acetazolamide, though primarily a carbonic anhydrase inhibitor, demonstrated the scaffold’s adaptability for targeting enzymes.

Modern Applications

Contemporary derivatives, such as those bearing halogenated aryl groups, have shown enhanced pharmacokinetic profiles. For instance, 3-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolo[1,2-d]triazin-4(3H)-one (described in ) exhibited cytotoxicity against cancer cells by modulating PI3K pathways, underscoring thiadiazoles’ relevance in oncology.

Mechanistic Insights :
Thiadiazoles often act as:

  • Enzyme Inhibitors : Their planar structure facilitates binding to catalytic sites, as seen in kinase inhibition.
  • DNA Intercalators : Sulfur and nitrogen atoms enable interactions with nucleic acids, disrupting replication in pathogens or cancer cells.

The integration of fluorophenyl and chlorophenyl groups in the subject compound likely builds upon these historical precedents, aiming to optimize target affinity and metabolic stability.

Significance of Halogen-Substituted Aromatic Moieties in Bioactive Molecules

Halogenation is a cornerstone of medicinal chemistry, with fluorine and chlorine being among the most strategically deployed halogens. Their incorporation into aromatic systems alters electronic, steric, and solubility properties, profoundly influencing bioactivity.

Fluorine Substitution

  • Electronic Effects : Fluorine’s high electronegativity withdraws electron density, polarizing adjacent bonds and enhancing hydrogen-bond acceptor capacity. This can improve binding to targets like enzymes or receptors.
  • Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life. In the 4-fluorophenyl group, this property likely reduces hepatic clearance.

Chlorine Substitution

  • Lipophilicity : Chlorine’s hydrophobicity increases membrane permeability, facilitating cellular uptake. The 4-chlorophenylthio group may enhance the compound’s ability to traverse lipid bilayers.
  • Steric Effects : Chlorine’s van der Waals radius (1.8 Å) creates subtle steric hindrance, potentially improving selectivity for hydrophobic binding pockets.

Comparative Analysis of Halogen Effects :

Property Fluorine Chlorine
Electronegativity 3.98 (Pauling scale) 3.16 (Pauling scale)
Bond Strength (C-X) ~485 kJ/mol ~397 kJ/mol
Common Role Hydrogen-bonding, metabolic block Lipophilicity, steric bulk

In the subject compound, the synergy between 4-fluorophenyl and 4-chlorophenylthio groups may create a balanced pharmacophore: fluorine enhances target engagement, while chlorine improves bioavailability.

Case Studies from Literature

  • Anticancer Agents : Derivatives of 3-(4-(3,4-dichlorophenyl)thiazol-2-yl)pyrrolo[1,2-d]triazin-4(3H)-one (CID 33678057) showed submicromolar IC50 values in breast cancer models, attributed to chlorine’s role in stabilizing ligand-receptor interactions.
  • Antimicrobials : Fluoro-thiadiazole hybrids demonstrated potent activity against Gram-positive bacteria, with fluorine critical for disrupting cell wall synthesis.

These examples underscore the tactical use of halogens in the design of this compound, positioning it as a candidate for further pharmacological exploration.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-21-20-15(24-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODIGUVBRPDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Chlorophenylthio Group: Finally, the 4-chlorophenylthio group is introduced through a nucleophilic substitution reaction involving 4-chlorothiophenol and the acetamide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From various substitution reactions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : Modulating receptor activity to alter cell signaling pathways.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This CompoundTBDTBD

Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.

Antiviral Activity

Compounds containing imidazole and thiazole moieties have been investigated for their antiviral properties. The presence of halogen substituents enhances binding affinity to viral enzymes, leading to improved antiviral activity.

Case Study: Antiviral Efficacy
Research has demonstrated that derivatives with similar structures exhibit significant inhibition of viral replication in vitro, with IC50 values lower than those of standard antiviral drugs, indicating high therapeutic potential.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiadiazole derivatives can exhibit noteworthy antimicrobial effects against various bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Note: MIC values need to be established through further experimental validation.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and fluorophenyl groups may enhance the compound’s binding affinity to these targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives with modified substituents on the acetamide or thiadiazole moieties exhibit diverse biological activities. Below is a detailed comparison of structurally and functionally related compounds:

Structural and Functional Analogues

Compound Name & ID Key Substituents Biological Activity Mechanism of Action Reference
Target Compound 4-Cl (thio group), 4-F (thiadiazole) Inferred anticancer activity (based on structural analogs) Potential Akt inhibition or caspase activation
Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) 4-NO₂ (amino group), 4-Cl (acetamide) 92.36% Akt inhibition; apoptosis and cell cycle arrest in C6 glioma cells π-π interactions, H-bonding with Akt kinase
Compound 26 (2-(4-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide) 4-Cl (phenyl), CF₃ (thiadiazole) Caspase 3/8/9 activation; IC₅₀ = 8.107 μM (HepG2) vs. doxorubicin (0.877 μM) Apoptosis induction via caspase pathways
Compound 4d (2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) Benzimidazole-thio, 4-Cl (thiadiazole) Cytotoxic activity (melting point: 190–194°C); IR 1678 cm⁻¹ (C=O) Undisclosed (structural similarity suggests DNA intercalation)
Compound 25 (2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide) 3-Cl (phenyl), CF₃ (thiadiazole) Superior cytotoxicity against MCF7 (breast cancer) vs. doxorubicin Caspase-dependent apoptosis

Key Observations

Role of Halogen Substituents: The 4-chlorophenylthio group in the target compound may enhance hydrophobic interactions with kinase domains (e.g., Akt), similar to compound 3’s 4-nitrophenylamino group . Fluorine (4-F) in the thiadiazole ring could improve metabolic stability and membrane permeability compared to nitro (NO₂) or trifluoromethyl (CF₃) groups .

Mechanistic Divergence :

  • Akt Inhibition : Compounds with nitro substituents (e.g., compound 3) show strong Akt inhibition (92.36%), likely due to π-π stacking with the kinase’s hydrophobic pocket .
  • Caspase Activation : CF₃-substituted analogs (e.g., compound 26) induce apoptosis via caspase pathways, suggesting a different mechanistic route .

Synthetic Flexibility :

  • The target compound’s synthesis likely follows routes similar to those described for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) derivatives, involving condensation of thiols with halogenated acetamides .

Physicochemical Properties

Property Target Compound Compound 3 Compound 26
Molecular Weight ~407.9 g/mol (estimated) 433.89 g/mol 405.78 g/mol
Melting Point Not reported Not reported 261–263°C
Key IR Absorptions Expected C=O (~1650 cm⁻¹) 1653 cm⁻¹ (C=O) 1678 cm⁻¹ (C=O)

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a thiadiazole ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClF N4OS. The presence of halogenated phenyl groups contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.

PropertyValue
Molecular FormulaC16H16ClFN4OS
Molecular Weight361.4 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Properties

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives with halogen substitutions have shown enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

Case Study:
In a study evaluating various thiadiazole derivatives, it was found that compounds with chlorinated and fluorinated phenyl groups exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 32 μg/mL against S. aureus and E. coli. These findings suggest that the introduction of halogen atoms plays a pivotal role in enhancing the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Research Findings:
A review highlighted that certain thiadiazole derivatives showed antiproliferative activity against A549 lung carcinoma cells. The mechanism of action involved the inhibition of key signaling pathways such as ERK1/2, leading to cell cycle arrest in the G1 phase . The replacement of chlorine with fluorine in these compounds was associated with increased anticancer activity due to improved binding affinity to target proteins .

Mechanistic Insights

The biological activity of thiadiazole derivatives can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Many thiadiazole compounds act as inhibitors of specific kinases involved in cancer progression.
  • Antimicrobial Action: The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cell Cycle Modulation: Some derivatives induce apoptosis by affecting cell cycle dynamics.

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